molecular formula C19H24N4O3 B3775040 Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate

Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate

Cat. No.: B3775040
M. Wt: 356.4 g/mol
InChI Key: MGQLKGLXYDKGQA-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Acetylation: The pyrazole ring is then acetylated using acetic anhydride to introduce the acetamido group.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Coupling of the pyrazole and piperidine rings: This step involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two rings.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydrolyzed products or substituted aromatic compounds.

Scientific Research Applications

Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[4-(5-methylpyrazol-1-yl)piperidin-1-yl]methyl]benzoate
  • Ethyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate
  • Methyl 4-[[4-(5-acetamidopyrazol-1-yl)pyrrolidin-1-yl]methyl]benzoate

Uniqueness

Methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[4-(5-acetamidopyrazol-1-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14(24)21-18-7-10-20-23(18)17-8-11-22(12-9-17)13-15-3-5-16(6-4-15)19(25)26-2/h3-7,10,17H,8-9,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQLKGLXYDKGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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